Cas no 1339418-92-6 (2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine)

2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine 化学的及び物理的性質
名前と識別子
-
- 1H-1,2,4-Triazole-5-methanamine, α,α,1-trimethyl-3-propyl-
- 2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine
- 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine
-
- インチ: 1S/C9H18N4/c1-5-6-7-11-8(9(2,3)10)13(4)12-7/h5-6,10H2,1-4H3
- InChIKey: QWSCYGKRVCXBLU-UHFFFAOYSA-N
- ほほえんだ: C(C1N(N=C(CCC)N=1)C)(N)(C)C
じっけんとくせい
- 密度みつど: 1.08±0.1 g/cm3(Predicted)
- ふってん: 319.4±44.0 °C(Predicted)
- 酸性度係数(pKa): 8.19±0.25(Predicted)
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077244-0.05g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 0.05g |
$1056.0 | 2023-10-28 | |
Enamine | EN300-1077244-1.0g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 1g |
$1256.0 | 2023-06-10 | ||
Enamine | EN300-1077244-1g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 1g |
$1256.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347068-50mg |
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 98% | 50mg |
¥26611.00 | 2024-08-09 | |
Enamine | EN300-1077244-10g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 10g |
$5405.0 | 2023-10-28 | |
Enamine | EN300-1077244-10.0g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 10g |
$5405.0 | 2023-06-10 | ||
Enamine | EN300-1077244-5g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 5g |
$3645.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347068-500mg |
2-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 98% | 500mg |
¥30410.00 | 2024-08-09 | |
Enamine | EN300-1077244-0.25g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 0.25g |
$1156.0 | 2023-10-28 | |
Enamine | EN300-1077244-0.1g |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
1339418-92-6 | 95% | 0.1g |
$1106.0 | 2023-10-28 |
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine 関連文献
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amineに関する追加情報
2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine: A Comprehensive Overview
2-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine, also known by its CAS registry number 1339418-92-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of triazoles, which are widely recognized for their versatile applications in drug discovery, polymer chemistry, and catalysis. The structure of this molecule is characterized by a triazole ring system substituted with methyl and propyl groups, along with a propanamine moiety, making it a unique entity in terms of both chemical functionality and potential applications.
The synthesis of 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine typically involves multi-step organic reactions, often utilizing click chemistry principles due to the inherent stability and reactivity of triazole rings. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and enhancing scalability. This has made the compound more accessible for research and industrial applications.
One of the most notable features of this compound is its ability to act as a versatile building block in organic synthesis. The triazole ring is known for its robustness under various reaction conditions, making it an ideal scaffold for constructing complex molecules. For instance, researchers have employed this compound as a precursor in the development of novel pharmaceutical agents targeting specific biological pathways. The presence of the propanamine group further enhances its utility by providing additional sites for functionalization and interaction with biological systems.
In terms of physical properties, 2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine exhibits good solubility in polar solvents due to its amine functionality while maintaining hydrophobic characteristics from the alkyl substituents on the triazole ring. This balance makes it suitable for applications in both aqueous and non-aqueous environments. Recent studies have also highlighted its thermal stability up to 200°C under inert conditions, which is advantageous for high-throughput screening processes in drug discovery.
The application of this compound extends beyond traditional chemical synthesis into emerging areas such as polymer chemistry and materials science. For example, it has been utilized as a cross-linking agent in the preparation of polymeric materials with enhanced mechanical properties. The ability to form stable covalent bonds with other monomers makes it a valuable component in the development of advanced materials for industrial use.
From a biological standpoint, 2-(1-methylpropyltriazolyl)propanamine has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies have demonstrated its potential as a lead compound for developing drugs targeting conditions such as inflammation and neurodegenerative diseases. Its selectivity profile and bioavailability make it an attractive candidate for further pharmacological evaluation.
In conclusion, CAS No. 1339418926, or 2-(1-methylpropyltriazolyl)propanamine, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure and favorable physical properties position it as a key player in modern organic synthesis and materials development. As research continues to uncover new avenues for its utilization, this compound is poised to make significant contributions to both academic and industrial advancements.
1339418-92-6 (2-(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)propan-2-amine) 関連製品
- 879862-14-3(N-(1-cyanocyclohexyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide)
- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)
- 2757916-98-4([3-(Difluoromethyl)-3-methoxycyclobutyl]methyl 4-methylbenzene-1-sulfonate)
- 1343329-92-9(N-(2-ethoxyethyl)-4,4-dimethylcyclohexan-1-amine)
- 1804463-25-9(4-Bromo-6-(difluoromethyl)-2-methoxypyridine-3-carbonyl chloride)
- 1803566-88-2(1-{spiro[3.3]heptan-2-yl}methanamine hydrochloride)
- 1708370-89-1(2-[5-(Amino-phenyl-methyl)-2H-[1,2,4]triazol-3-yl]-phenol)
- 175136-92-2(5-Oxo-1-(2-thienylmethyl)pyrrolidine-3-carboxylic Acid)
- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)
- 2228894-24-2(6-(4-methoxypiperidin-4-yl)methyl-1H-indole)




